3,5,6-Tribromopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Tribromopyridin-2-amine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at positions 3, 5, and 6, and an amino group at position 2 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Tribromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Tribromopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Coupling Reactions: Utilize palladium catalysts, arylboronic acids, and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Reduction Reactions: Employ hydrogen gas and a palladium catalyst in an inert atmosphere.
Major Products:
Substitution Reactions: Yield substituted pyridin-2-amines.
Coupling Reactions: Produce biaryl derivatives.
Reduction Reactions: Result in the formation of pyridin-2-amine.
Scientific Research Applications
3,5,6-Tribromopyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: Investigated for its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3,5,6-Tribromopyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dibromopyridin-2-amine: Lacks one bromine atom compared to 3,5,6-Tribromopyridin-2-amine.
2-Aminopyridine: The parent compound without any bromine substitutions.
3,5,6-Trichloropyridin-2-amine: Contains chlorine atoms instead of bromine.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of three bromine atoms enhances its potential for further functionalization and increases its utility in various synthetic and research applications .
Properties
IUPAC Name |
3,5,6-tribromopyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPFSKGRHXJUEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394132 |
Source
|
Record name | 3,5,6-tribromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63875-38-7 |
Source
|
Record name | 3,5,6-tribromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.